methyl (2Z)-2-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl (2Z)-2-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic organic compound with a complex structure. It belongs to a class of compounds known for their potential applications in medicinal chemistry and material science. The compound features multiple functional groups, including indole, thiazolopyrimidine, and carboxylate moieties, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-2-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of key intermediates such as 4-chlorobenzylamine and 4-methoxybenzaldehyde. These intermediates undergo condensation, cyclization, and functional group transformations under controlled conditions to yield the final product. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification methods like recrystallization, chromatography, and distillation are essential to obtain the desired compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-2-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound’s unique structure could lead to the development of new pharmaceuticals with therapeutic potential.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its chemical properties.
Mechanism of Action
The mechanism of action of methyl (2Z)-2-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl (2Z)-2-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: A similar compound with a slight variation in the thiazolopyrimidine moiety.
Methyl (2Z)-2-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-4-carboxylate: Another analog with a different substitution pattern on the thiazolopyrimidine ring.
Uniqueness
The uniqueness of methyl (2Z)-2-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C31H24ClN3O5S |
---|---|
Molecular Weight |
586.1 g/mol |
IUPAC Name |
methyl (2Z)-2-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C31H24ClN3O5S/c1-17-24(30(38)40-3)26(19-10-14-21(39-2)15-11-19)35-29(37)27(41-31(35)33-17)25-22-6-4-5-7-23(22)34(28(25)36)16-18-8-12-20(32)13-9-18/h4-15,26H,16H2,1-3H3/b27-25- |
InChI Key |
VQMQIUIHWZARLZ-RFBIWTDZSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)Cl)/SC2=N1)C6=CC=C(C=C6)OC)C(=O)OC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)Cl)SC2=N1)C6=CC=C(C=C6)OC)C(=O)OC |
Origin of Product |
United States |
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